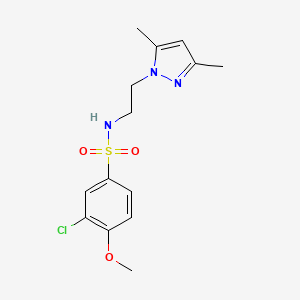

3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrazole ring, a sulfonamide group, and a methoxybenzene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the ethylamine group. Subsequent chlorination and methoxylation steps are then employed to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Aplicaciones Científicas De Investigación

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology: Its biological activity has been explored in various assays, indicating potential antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the treatment of infections and inflammatory conditions.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

3-Chloro-N-(2-(pyrazol-1-yl)ethyl)benzenesulfonamide: Similar structure but lacks the methyl groups on the pyrazole ring.

4-Methoxybenzenesulfonamide: Similar sulfonamide group but different substituents on the benzene ring.

Uniqueness: The presence of the 3,5-dimethyl groups on the pyrazole ring in this compound enhances its stability and reactivity compared to similar compounds. This structural feature also contributes to its unique biological and chemical properties.

Actividad Biológica

3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic compound that combines various pharmacologically relevant moieties, including a chloro group, a pyrazole ring, and a benzenesulfonamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula for this compound is C16H19ClN3O3S, with a molecular weight of approximately 365.85 g/mol. Its structure includes:

- A chloro substituent that enhances reactivity.

- A pyrazole ring that is often associated with various biological activities.

- A methoxy group which can influence solubility and binding interactions.

Biological Activity Overview

Research on compounds featuring pyrazole and benzenesulfonamide moieties has indicated several potential biological activities, including:

- Antiproliferative Effects : Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. For instance, modifications in the substituents on the pyrazole ring can lead to enhanced potency against specific tumor types .

- Anti-inflammatory Properties : The benzenesulfonamide part of the structure is known for its anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit such activity .

Research Findings

Several studies have been conducted to explore the biological activities of related compounds, providing insights into the expected effects of this compound.

Antiproliferative Activity

A comparative study on structurally similar compounds demonstrated that introducing methyl groups at specific positions on the pyrazole ring significantly increased antiproliferative activity. For example, compounds with additional methyl groups exhibited up to four times greater potency against certain cancer cell lines compared to their unsubstituted counterparts .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:

- Inhibition of Kinases : Many sulfonamide derivatives are known inhibitors of various kinases involved in cancer progression.

- Modulation of Cell Signaling Pathways : The presence of a pyrazole ring can modulate pathways such as PI3K/Akt and MAPK, which are crucial in cell growth and survival .

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., A549 for lung cancer) revealed that derivatives similar to this compound inhibited cell proliferation in a dose-dependent manner.

- Animal Models : Preliminary animal studies indicated that administration of related compounds resulted in reduced tumor size and improved survival rates in xenograft models.

Data Table: Comparison of Biological Activities

| Compound Name | Antiproliferative Activity (IC50 µM) | Anti-inflammatory Activity (Cytokine Inhibition %) |

|---|---|---|

| This compound | TBD | TBD |

| Similar Pyrazole Derivative A | 15 | 70 |

| Similar Pyrazole Derivative B | 10 | 80 |

| Unmodified Sulfonamide Compound | 25 | 50 |

Propiedades

IUPAC Name |

3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3S/c1-10-8-11(2)18(17-10)7-6-16-22(19,20)12-4-5-14(21-3)13(15)9-12/h4-5,8-9,16H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNROPNNKSXOUIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.